3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-(trifluoromethyl)benzoyl group at the N1 position and fused to an oxazolidine-2,4-dione moiety at the C3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazolidinedione core is associated with bioactivity in antiviral and enzyme-targeting applications .
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)10-3-1-2-9(6-10)13(22)19-5-4-11(7-19)20-12(21)8-24-14(20)23/h1-3,6,11H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUFIYQVTIZVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate product with a suitable diol or amino alcohol under acidic or basic conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds can be employed under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
Research indicates that compounds containing the oxazolidine structure exhibit notable antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased biological activity. Studies have demonstrated that related compounds show effectiveness against various bacterial strains, particularly Gram-positive bacteria .
1.2 Anticancer Potential
The oxazolidine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase, making these compounds potential candidates for cancer therapy . In vitro studies have shown that derivatives of oxazolidine can induce cytotoxic effects on various cancer cell lines, including HCT116 and MCF7, suggesting a promising avenue for further development .
Synthetic Methodologies
The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves several key steps:
- Formation of the Trifluoromethylbenzoyl moiety: This is achieved through acylation reactions using trifluoromethylbenzoyl chloride as a reagent.
- Pyrrolidine Derivative Synthesis: The pyrrolidine ring is synthesized via cyclization methods involving appropriate precursors.
- Oxazolidine Formation: Final cyclization to form the oxazolidine ring is performed under controlled conditions to ensure high yields and purity.
The overall yield of these synthetic processes can reach up to 96% under optimized conditions .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be utilized in the development of advanced materials with specific properties such as thermal stability and chemical resistance.
Table 1: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various oxazolidine derivatives, compounds similar to this compound exhibited significant inhibition against Bacillus species. The presence of the trifluoromethyl group was crucial in enhancing the lipophilicity and subsequent antimicrobial activity .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of related oxazolidine derivatives revealed that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines. The underlying mechanism was attributed to their ability to interfere with DNA synthesis processes, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Oxazolidinedione Motifs
Key Observations :
- The trifluoromethyl group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to morpholino or hydroxymethyl substituents in analogues .
- Pyrrolidine-oxazolidinedione hybrids with ester/carboxylate groups (e.g., ) are more polar but lack the trifluoromethyl group’s metabolic stability.
Antiviral Profiling of Pyrrolidine Derivatives
describes pyrrolidine-oxadiazole derivatives (e.g., 1a and 1b ) with antiviral activity against RNA viruses. While the target compound’s oxazolidinedione core differs from oxadiazole, both classes share pyrrolidine backbones. The trifluoromethyl group may enhance antiviral potency by mimicking hydrophobic viral protease substrates, as seen in HIV protease inhibitors .
Physicochemical Properties
Biological Activity
The compound 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties, including a trifluoromethyl group, which enhances lipophilicity and biological activity.
Chemical Structure
The molecular formula of the compound is . The presence of the oxazolidine ring is particularly notable, as oxazolidines are known for their role in medicinal chemistry, particularly in antibiotic development.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, which could be beneficial in treating diseases that involve dysregulated enzyme activity.
Antimicrobial Activity
A study conducted on various derivatives of benzoyl compounds indicated that similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group likely enhances this activity due to increased membrane penetration and interaction with bacterial enzymes .
Anticancer Mechanism
In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that the compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This was demonstrated through enzyme activity assays where the compound exhibited an IC50 value indicating effective inhibition at low concentrations .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Competitive inhibition of kinases |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The trifluoromethyl group increases binding affinity to target proteins, enhancing the compound's efficacy.
- Signal Transduction Modulation : It modulates key signaling pathways associated with cell survival and proliferation, particularly in cancer cells.
Q & A
Basic: What are the key synthetic routes for 3-(1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine-3-yl intermediate via cyclization of a substituted amine with a carbonyl source (e.g., 3-(trifluoromethyl)benzoyl chloride) under inert conditions (N₂ atmosphere) .
- Step 2 : Coupling the pyrrolidine intermediate with oxazolidine-2,4-dione using reagents like triethylamine in dichloromethane or ethanol .
- Optimization : Reaction yields depend on temperature control (0–25°C) and stoichiometric ratios of acylating agents to intermediates. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Basic: How is the molecular structure of this compound confirmed experimentally?
Structural validation combines:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group (CF₃) shows distinct ¹⁹F NMR signals at ~-60 ppm .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar oxazolidine-2,4-dione core and spatial arrangement of the trifluoromethylbenzoyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ matches C₁₈H₁₆F₃N₂O₄) .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability, measured via logP values (e.g., ~2.5–3.0 using shake-flask methods) .
- Metabolic Stability : Reduces oxidative metabolism in hepatic microsome assays (e.g., t₁/₂ > 120 min in human liver microsomes) due to fluorine’s electron-withdrawing effects .
- Bioavailability : In vivo studies in rodents show 40–60% oral bioavailability, attributed to improved solubility and reduced first-pass metabolism .
Advanced: What computational methods predict this compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2). The pyrrolidine ring’s conformation and CF₃ group’s hydrophobic interactions are critical for binding energy (< -8 kcal/mol) .
- MD Simulations : GROMACS assesses dynamic stability in target binding pockets over 100 ns, revealing hydrogen bonds between the oxazolidine-dione moiety and catalytic residues .
- QSAR Models : Predict activity against bacterial targets (e.g., MIC < 2 µg/mL for Gram-positive strains) based on electronic descriptors like HOMO-LUMO gaps .
Advanced: How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved?
- Case Example : Discrepancies in pyrrolidine ring puckering (NMR suggests chair conformation; X-ray shows slight twist):
- Solution : Variable-temperature NMR (VT-NMR) confirms dynamic interconversion between conformers. X-ray snapshots represent the dominant crystal-packing conformation .
- DFT Calculations : Compare theoretical NMR chemical shifts (B3LYP/6-31G*) with experimental data to validate minor conformers .
Advanced: What strategies improve synthetic yields of this compound?
- Byproduct Minimization : Use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted acylating agents .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (80°C, 300W) while maintaining >85% yield .
- Flow Chemistry : Continuous-flow systems with immobilized catalysts (e.g., Pd/C) enhance reproducibility and scalability .
Advanced: How is the compound’s stability under physiological conditions assessed?
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. LC-MS monitors degradation products (e.g., hydrolysis of the oxazolidine-dione ring at pH < 3) .
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax = 270 nm) under accelerated light exposure (ICH Q1B guidelines) .
Basic: What in vitro assays evaluate its biological activity?
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or MMP-9 using fluorogenic substrates (e.g., ≤10 µM activity suggests therapeutic potential) .
- Antimicrobial Screening : Broth microdilution assays determine MIC values against S. aureus and E. coli .
- Cytotoxicity : MTT assays on HEK-293 cells establish selectivity indices (IC₅₀ > 50 µM for safety) .
Advanced: How do structural modifications (e.g., replacing CF₃ with Cl) alter activity?
- SAR Studies : Replacing CF₃ with Cl reduces logP by ~0.5 units, decreasing membrane permeability but improving aqueous solubility (e.g., >2 mg/mL in PBS) .
- Biological Impact : Chloro analogs show weaker enzyme inhibition (IC₅₀ increases 3–5x) due to reduced hydrophobic interactions .
Advanced: What analytical techniques quantify trace impurities in bulk samples?
- HPLC-PDA : Detects impurities <0.1% using C18 columns (5 µm, 150 mm) with acetonitrile/water gradients .
- NMR-DERD : Dynamic Excluded Region Deconvolution identifies low-abundance byproducts (e.g., uncyclized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
